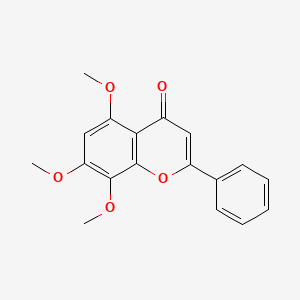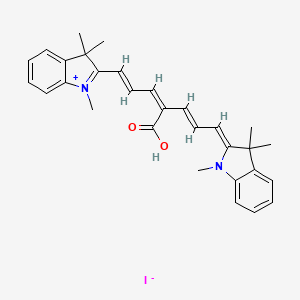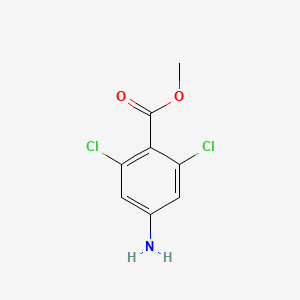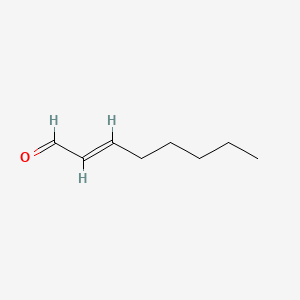
2-Octenal
Übersicht
Beschreibung
2-Octenal is a naturally occurring fatty aldehyde that is classified as a volatile organic compound (VOC). It is a colorless liquid with a pleasant, fruity odor and is found in a variety of fruits, vegetables, and other plant-derived materials. This compound has been used in a variety of scientific research applications, including as a marker for food spoilage and as an ingredient in cosmetics and fragrances. The biochemical and physiological effects of this compound have been studied in a number of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemistry and Lipid Reactions
2-Octenal has been studied for its reaction with lysine residues, a critical amino acid. Alaiz and Barragán (1995) investigated the reaction of this compound with N2-(carbobenzyloxy)-l-lysine, revealing multiple reaction products and suggesting mechanisms for their formation. This reaction is significant for understanding how this compound interacts with proteins and amino acids, impacting various biochemical processes (Alaiz & Barragán, 1995).
Antimicrobial Properties
This compound has been identified as a compound with potential antibacterial properties. Trombetta et al. (2002) explored its mechanisms of antibacterial action, finding that it can cause significant disruptions in bacterial cell membranes. This property positions this compound as a candidate for developing new antimicrobial agents (Trombetta et al., 2002).
Role in Pheromones and Defense Mechanisms
In the context of ecology, this compound has been identified in the pheromones and defensive compounds of various species. Moreira and Millar (2005) discussed its role in the secretions of Hemiptera and its importance in chemical ecology, highlighting the synthesis methods for further research (Moreira & Millar, 2005).
Impact on Maillard Reaction Products
Yong-xi (2014) explored the effect of this compound on Maillard reaction products, revealing its influence on the formation of various volatiles. This research is crucial for understanding flavor and aroma development in foods and could have implications for the food industry (Yong-xi, 2014).
Partition Coefficients in Chemical Systems
Heynderickx, Španěl, and Langenhove (2014) determined the octanol–water partition coefficients of this compound, providing essential data for understanding its behavior in different phases and its potential applications in various chemical and environmental systems (Heynderickx, Španěl, & Langenhove, 2014).
Attractants and Repellents in Insect Behavior
This compound has also been investigated for its role in insect behavior. For instance, Marques, Mcelfresh, and Millar (2000) found that (E)-2-octenal acts as an attractant in certain insect species, indicating its potential use in pest management strategies (Marques, Mcelfresh, & Millar, 2000).
Electrophysiological Studies on Mosquitoes
Grant and Dickens (2011) conducted electrophysiological studies on mosquitoes, examining the specificity of the octenol receptor neuron. Their findings on this compound provide insights into the development of more effective mosquito repellents and attractants (Grant & Dickens, 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Octenal is a biochemical reagent
Mode of Action
It is known that this compound is a fatty and green tasting compound , suggesting it may interact with taste receptors.
Biochemical Pathways
This compound is involved in the biosynthesis of unsaturated fatty acids and thiamine . It is produced via pyruvate and is used as a biological material or organic compound for life science related research
Result of Action
It is known that uremic toxins such as this compound can stimulate the production of reactive oxygen species , which can lead to oxidative stress and cellular damage.
Biochemische Analyse
Biochemical Properties
2-Octenal participates in various biochemical reactions. It is synthesized from fatty acid metabolic pathways through β-oxidation and lipoxygenase activity . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been found to inhibit the in vitro growth of certain fungi, demonstrating its interaction with biological materials .
Cellular Effects
The effects of this compound on cells are diverse and significant. For instance, it has been found to inhibit the growth of certain fungi, such as Metarhizium anisopliae sensu lato . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes. For example, it has been found to inhibit the growth of certain fungi, suggesting a potential mechanism of enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the presence of nonvolatile Longjing green tea constituents, the formation of 2-butyl-2-octenal was found to increase with time upon storage at 50 degrees Celsius . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from fatty acid metabolic pathways through β-oxidation and lipoxygenase activity . This process involves various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
(E)-oct-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBXEMGDVWVTGY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858789 | |
| Record name | (E)-2-Octenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma | |
| Record name | trans-2-Octenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Octenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol) | |
| Record name | 2-Octenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.845 | |
| Record name | 2-Octenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.59 [mmHg] | |
| Record name | trans-2-Octenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2548-87-0, 2363-89-5, 25447-69-2 | |
| Record name | (E)-2-Octenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2548-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octenal (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Octenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-oct-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oct-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N91D7775 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While specific target interactions depend on the context, 2-Octenal is known to affect insects. For example, it acts as a repellent for the tick Amblyomma sculptum, interfering with its host-seeking behavior. [] In the case of the fungus Sclerotium rolfsii, this compound demonstrates fungicidal activity, inhibiting both hyphal growth and sclerotia viability. [] Additionally, in crickets, this compound induces locomotive impairment, likely linked to the depletion of free thiols. []
ANone: While the provided papers don't delve into detailed spectroscopic data, this compound has the molecular formula C8H14O and a molecular weight of 126.20 g/mol.
ANone: The provided research papers do not focus on this compound as a catalyst. Its role in catalytic reactions or its potential applications in catalysis are not discussed.
ANone: The provided research doesn't explicitly explore the SAR of this compound. It would be interesting to investigate how structural modifications, such as chain length or functional group changes, influence its biological activity.
ANone: The research primarily focuses on this compound's natural occurrence and biological activity. Information about its stability in various formulations or strategies to enhance its formulation properties is limited.
ANone: The research papers do not address SHE regulations or risk assessments for this compound. Consulting relevant safety data sheets and regulatory guidelines is crucial for handling and using this compound.
ANone: The provided research does not delve into the detailed pharmacokinetics or pharmacodynamics of this compound. Further studies are needed to elucidate its ADME profile and in vivo activity.
A: The research primarily focuses on in vitro and behavioral assays to understand the effects of this compound. For example, its fungicidal activity was assessed in vitro against Sclerotium rolfsii. [] Additionally, Y-tube olfactometer bioassays were used to evaluate its repellent effect on ticks. []
ANone: The provided research does not discuss resistance mechanisms or cross-resistance related to this compound. Further studies are needed to understand its long-term effects on target organisms and the potential development of resistance.
A: While the research doesn't explicitly address toxicity, it suggests that this compound might deplete free thiols, which are important antioxidants in biological systems. [] This finding highlights the need for further toxicological evaluations.
ANone: While the provided research doesn't offer a historical overview, this compound's role as a volatile compound in various organisms has been recognized for a significant period. Early studies focused on its identification in different biological systems, while recent research delves into its ecological functions, particularly in chemical communication and defense mechanisms.
A: The research on this compound exemplifies interdisciplinary efforts, combining aspects of chemistry, biology, entomology, and potentially agricultural sciences. For instance, understanding its role as a semiochemical in insect communication [, , , , ] requires expertise from various disciplines.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




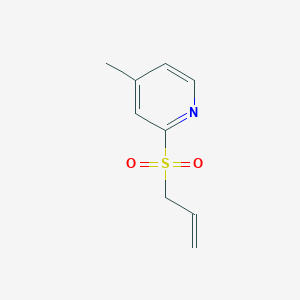
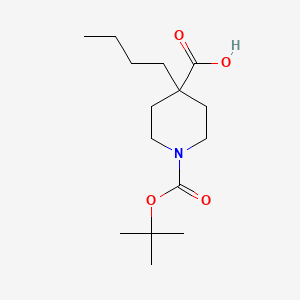

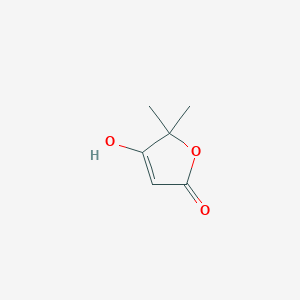
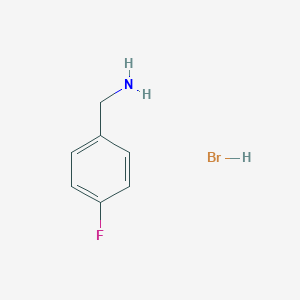

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)

